molecular formula C16H20O4 B1614224 cis-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid CAS No. 736136-32-6

cis-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Cat. No.: B1614224
CAS No.: 736136-32-6
M. Wt: 276.33 g/mol
InChI Key: BFSKIJULWXKKEX-VXGBXAGGSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of cis-2-[2-(2-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid follows International Union of Pure and Applied Chemistry conventions for complex polyfunctional molecules. The compound is officially designated with the Chemical Abstracts Service registry number 736136-32-6, establishing its unique chemical identity in scientific databases. The systematic name reflects the precise positioning of functional groups around the cyclohexane ring, with the carboxylic acid functionality at position 1 and the 2-(2-methoxyphenyl)-2-oxoethyl substituent at position 2, maintaining a cis-stereochemical relationship.

The molecular formula C₁₆H₂₀O₄ reveals the compound's composition of sixteen carbon atoms, twenty hydrogen atoms, and four oxygen atoms, yielding a molecular weight of 276.33 grams per mole. This formula encompasses several distinct structural domains: a cyclohexane ring system, a carboxylic acid functional group, a ketone carbonyl, and a methoxy-substituted benzene ring. The presence of four oxygen atoms distributed across these functional groups contributes significantly to the compound's polarity and potential for intermolecular interactions.

Structural analysis indicates that the compound possesses multiple sites of chemical reactivity, including the carboxylic acid group capable of hydrogen bonding and proton transfer reactions, the aromatic methoxy group which can participate in electron donation through resonance effects, and the ketone functionality that serves as both a hydrogen bond acceptor and potential site for nucleophilic addition reactions. The systematic arrangement of these groups around the cyclohexane scaffold creates a molecule with distinct steric and electronic properties that influence its chemical behavior and physical characteristics.

Properties

IUPAC Name

(1R,2R)-2-[2-(2-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O4/c1-20-15-9-5-4-8-13(15)14(17)10-11-6-2-3-7-12(11)16(18)19/h4-5,8-9,11-12H,2-3,6-7,10H2,1H3,(H,18,19)/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSKIJULWXKKEX-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CC2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)C[C@H]2CCCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641372
Record name (1R,2R)-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736136-32-6
Record name (1R,2R)-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Arylation and Ketone Formation via Friedel–Crafts Acylation

Process Analysis and Research Findings

3.1. Comparative Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Typical Yield Cis/Trans Ratio
Friedel–Crafts Acylation Cyclohexanecarboxylic acid, 2-methoxybenzoyl chloride, AlCl₃ Direct ketone introduction, scalable Harsh conditions, regioselectivity 50–70% Moderate
Aromatic Hydrogenation Aromatic precursor, Rh/Ru catalyst, H₂, cyclic amide High cis-selectivity, industrially viable Catalyst cost, hydrogenation control 60–85% High (3–5)
Multicomponent Reaction (MCR) Ugi-type reagents, acid-induced cyclization One-pot, atom economy, green chemistry Substrate scope, optimization 40–60% Variable

3.2. Reaction Conditions and Yields

  • Hydrogenation processes achieve high cis-selectivity by optimizing solvent and catalyst systems.
  • Friedel–Crafts acylation requires careful temperature and stoichiometric control to prevent over-acylation or rearrangement.
  • Multicomponent reactions offer rapid assembly but may require post-synthetic modifications to achieve the correct stereochemistry and functionalization.

3.3. Purification and Characterization

  • Products are typically purified by recrystallization or column chromatography.
  • Stereochemistry is confirmed by NMR (notably coupling constants for cyclohexane protons) and, when necessary, X-ray crystallography.
  • High-performance liquid chromatography (HPLC) can be used to determine the cis/trans ratio.

Experimental Notes and Considerations

  • Solvent Choice: Tertiary cyclic amides (e.g., N-methylpyrrolidone) enhance catalyst stability and selectivity in hydrogenation steps.
  • Catalyst Handling: Rhodium and ruthenium catalysts are sensitive to air and moisture; strict inert atmosphere techniques are recommended.
  • Safety: High-pressure hydrogenation requires specialized equipment and rigorous safety protocols.

Summary Table: Key Physical Data

Property Value Reference
Molecular Formula C₁₆H₂₀O₄
Molecular Weight 276.33 g/mol
Density 1.152 g/cm³
Boiling Point 449.9°C (at 760 mmHg)
Flash Point 164.7°C

Chemical Reactions Analysis

Types of Reactions

cis-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

cis-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects or use as a drug precursor.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared to analogs with variations in phenyl substituents (position, halogenation, functional groups) and stereochemistry. Key differences in molecular properties, biological activity, and physicochemical characteristics are highlighted below.

Structural and Molecular Differences

Table 1: Structural Comparison of Key Analogs
Substituent on Phenyl Position Molecular Formula Molecular Weight (g/mol) CAS Number Reference
2-Methoxy 2 C₁₆H₂₀O₄ 276.33 Not available Target
4-Methoxy 4 C₁₆H₂₀O₄ 276.33 736136-34-8
2-Iodo 2 C₁₅H₁₇IO₃ 372.20 736136-47-3
4-Bromo 4 C₁₅H₁₇BrO₃ 325.20 736136-39-3
3-Chloro 3 C₁₅H₁₇ClO₃ 280.75 736136-40-6
4-Nitro 4 C₁₅H₁₇NO₅ 291.30 Not available

Key Observations:

  • Halogenation : Bromo and iodo analogs () exhibit higher molecular weights due to halogen atoms, increasing lipophilicity and possibly altering pharmacokinetic profiles .
  • Electron-Withdrawing Groups : The 4-nitro analog () has a significantly lower pKa (estimated) due to the electron-withdrawing nitro group, enhancing carboxylic acid acidity .

Physicochemical Properties

  • Acidity : The cis-2-hydroxycyclohexane-1-carboxylic acid analog () has a pKa of 4.796, suggesting that substituents on the cyclohexane ring influence acidity. The target compound’s methoxy group (electron-donating) may slightly increase pKa compared to nitro or halogenated analogs .
  • Solubility : Para-substituted analogs (e.g., 4-methoxy) may exhibit better aqueous solubility due to symmetrical resonance effects, whereas ortho-substituents (e.g., 2-methoxy) could reduce solubility via steric effects .

Biological Activity

Cis-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is a compound that has garnered attention for its potential biological activities. Its structure, characterized by a cyclohexane ring with a carboxylic acid functional group and a methoxyphenyl moiety, suggests various interactions with biological systems. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H20O4
  • Molecular Weight : 276.33 g/mol
  • CAS Number : 736136-34-8
  • Boiling Point : 472.2 ± 15.0 °C (predicted)
  • Density : 1.152 ± 0.06 g/cm³ (predicted)
  • pKa : 5.08 ± 0.44 (predicted)

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Properties

Research indicates that derivatives of carboxylic acids possess anticancer activities, potentially through the inhibition of tumor growth and induction of apoptosis in cancer cells. For instance, studies on similar compounds have shown significant inhibition of cell proliferation in various cancer cell lines, suggesting that this compound may exhibit similar effects.

StudyFindings
Source 1Demonstrated immune enhancement and anti-tumor properties in human lymphocytes exposed to modeled microgravity conditions.
Source 3Investigated the effects of carboxylic acid derivatives on cancer cell lines, revealing significant growth inhibition.

2. Anti-inflammatory Effects

This compound may also exhibit anti-inflammatory properties. Similar compounds have shown effectiveness in reducing inflammation markers in animal models.

StudyFindings
Source 4Explored the anti-inflammatory potential of cyclohexane derivatives, indicating reduced leukocyte accumulation in inflammatory models.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : By interfering with cell cycle regulation.
  • Induction of Apoptosis : Triggering programmed cell death pathways in cancerous cells.
  • Modulation of Inflammatory Pathways : Affecting cytokine release and immune response.

Case Studies

Several case studies have highlighted the potential applications and effects of similar compounds:

Case Study 1: Anticancer Activity

A study investigating a related compound demonstrated its ability to inhibit the growth of breast cancer cells by inducing apoptosis via caspase activation pathways.

Case Study 2: Anti-inflammatory Response

In a model of arthritis, a derivative showed a significant reduction in paw swelling and cytokine levels, suggesting potential therapeutic applications for inflammatory diseases.

Q & A

Q. What are the key steps in synthesizing cis-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, and how are reaction conditions optimized?

The synthesis involves multi-step reactions:

Formation of the cyclohexane core : Cyclohexane-1-carboxylic acid derivatives are prepared via esterification or alkylation.

Introduction of the 2-methoxyphenyl-oxoethyl group : A ketone-functionalized phenyl group is attached using coupling agents like EDCI or DCC under anhydrous conditions.

Stereochemical control : The cis configuration is achieved via stereoselective alkylation or catalytic hydrogenation, ensuring proper spatial arrangement of substituents .
Optimization : Reaction parameters (temperature, solvent polarity, catalyst loading) are adjusted using Design of Experiments (DoE) to maximize yield (typically 60–75%) and purity (>95% by HPLC). Purification employs recrystallization or silica-gel chromatography .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify the cyclohexane ring conformation, methoxyphenyl substituents, and carboxylic acid proton environment. Key signals include δ 12.1 ppm (broad, -COOH) and δ 3.8 ppm (singlet, -OCH3_3) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 276.33) and fragmentation patterns .
  • X-ray Crystallography : Resolves absolute stereochemistry and intramolecular interactions (e.g., hydrogen bonding between -COOH and ketone groups) .

Q. How does the methoxy group at the ortho position influence the compound’s physicochemical properties?

The 2-methoxyphenyl group:

  • Enhances lipophilicity (logP ≈ 2.5), improving membrane permeability.
  • Alters electronic effects : The electron-donating methoxy group stabilizes the ketone via resonance, reducing electrophilicity at the carbonyl carbon.
  • Impacts solubility : Aqueous solubility is limited (≈0.1 mg/mL at pH 7), necessitating DMSO or ethanol as solvents for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioassay results (e.g., IC50_{50} variability in enzyme inhibition) arise from:

  • Conformational heterogeneity : The cyclohexane ring’s chair-flip dynamics and rotameric states of the oxoethyl group affect target binding (e.g., minor rotamers may dominate in certain solvents) .
  • Assay conditions : Variations in pH, ionic strength, or reducing agents (e.g., DTT) alter the compound’s redox stability.
    Methodological solutions :
    • Perform molecular dynamics simulations to predict dominant conformers under experimental conditions.
    • Standardize assays using buffer systems mimicking physiological environments (e.g., 150 mM NaCl, pH 7.4) .

Q. What strategies are effective for enhancing the compound’s metabolic stability without compromising activity?

  • Structural modifications :
    • Replace the labile ester linkage with a bioisostere (e.g., amide or sulfonamide).
    • Introduce fluorine at the phenyl ring’s para position to block oxidative metabolism .
  • Prodrug approaches : Mask the carboxylic acid as a tert-butyl ester to improve oral bioavailability, with in vivo hydrolysis regenerating the active form .

Q. How do computational methods aid in elucidating the compound’s mechanism of action?

  • Molecular docking : Predict binding poses with targets like cyclooxygenase-2 (COX-2) or G-protein-coupled receptors. The methoxyphenyl group often occupies hydrophobic pockets, while the carboxylic acid forms salt bridges with arginine residues .
  • QSAR modeling : Correlate substituent variations (e.g., halogens at the phenyl ring) with activity trends. For example, bromine at the meta position increases potency by 3-fold compared to chlorine .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Reactant of Route 2
cis-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

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